Product packaging for Methyl 2-(acetyloxy)-5-nitrobenzoate(Cat. No.:CAS No. 61294-22-2)

Methyl 2-(acetyloxy)-5-nitrobenzoate

Cat. No.: B13929217
CAS No.: 61294-22-2
M. Wt: 239.18 g/mol
InChI Key: INIJGNQXBDBHIY-UHFFFAOYSA-N
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Description

Methyl 2-(acetyloxy)-5-nitrobenzoate is a substituted benzoate ester featuring an acetyloxy group (-OAc) at the ortho (2nd) position and a nitro (-NO₂) group at the para (5th) position. The methyl ester group (-COOCH₃) completes the structure, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its electron-withdrawing substituents (acetyloxy and nitro) deactivate the aromatic ring, directing electrophilic attacks to specific positions. This compound is often utilized in the preparation of bioactive molecules, including benzodiazepine derivatives and metal complexes, due to its reactivity in nucleophilic substitution and condensation reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO6 B13929217 Methyl 2-(acetyloxy)-5-nitrobenzoate CAS No. 61294-22-2

Properties

CAS No.

61294-22-2

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

methyl 2-acetyloxy-5-nitrobenzoate

InChI

InChI=1S/C10H9NO6/c1-6(12)17-9-4-3-7(11(14)15)5-8(9)10(13)16-2/h3-5H,1-2H3

InChI Key

INIJGNQXBDBHIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Material and Initial Functionalization

  • Starting Material : Methyl 2-hydroxybenzoate (methyl salicylate) is commonly used as the substrate due to its 2-hydroxybenzoate structure, which allows selective functional group transformations.

  • Acetylation of Hydroxyl Group : The 2-hydroxy group is acetylated to form the 2-(acetyloxy) substituent. This is typically achieved by reacting methyl salicylate with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

    Reaction Example:

    $$
    \text{Methyl 2-hydroxybenzoate} + \text{Acetic anhydride} \xrightarrow{\text{pyridine or base}} \text{Methyl 2-(acetyloxy)benzoate} + \text{Acetic acid}
    $$

Nitration to Introduce the Nitro Group

  • Selective Nitration : The nitration step introduces a nitro group preferentially at the 5-position of the aromatic ring. This regioselectivity is influenced by the directing effects of the ester and acetyloxy groups.

  • Nitrating Agents : Common nitrating agents include a mixture of nitric acid and sulfuric acid (nitrating mixture). The reaction conditions such as temperature and acid concentration are controlled to avoid over-nitration or degradation.

    Reaction Example:

    $$
    \text{Methyl 2-(acetyloxy)benzoate} + \text{HNO}3/\text{H}2\text{SO}_4 \rightarrow \text{Methyl 2-(acetyloxy)-5-nitrobenzoate}
    $$

  • Control of Reaction Conditions : Low temperatures (0-5 °C) and controlled addition rates are critical to achieve high regioselectivity and yield.

Alternative Synthetic Routes

  • From 5-nitrosalicylic Acid Derivatives : Another approach involves starting from 5-nitrosalicylic acid or its derivatives, followed by methylation of the carboxylic acid and acetylation of the hydroxyl group.

  • Use of Protecting Groups : In some methods, the hydroxyl group is protected as a benzyl ether or other protecting groups before nitration, then deprotected and acetylated afterward to improve selectivity and yield.

Catalytic and Green Chemistry Approaches

  • Recent advances include catalytic nitration using milder nitrating agents or solid acid catalysts to reduce hazardous waste and improve safety.

  • Use of solvent-free or aqueous media nitration has been explored to enhance environmental compatibility.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Acetylation Acetic anhydride, pyridine/base 20-25 °C 1-3 hours Use dry conditions to prevent hydrolysis
Nitration HNO3/H2SO4 mixture 0-5 °C 30 min - 1 hour Slow addition for selectivity
Alternative routes Protecting groups, catalytic nitration Varies Varies Protecting groups improve regioselectivity

Research Findings and Analysis

  • Yield and Purity : The acetylation step typically proceeds with high yield (>90%), while nitration yields vary (60-85%) depending on conditions and scale.

  • Regioselectivity : The directing effects of the acetyloxy and ester groups favor nitration at the 5-position, minimizing formation of other isomers.

  • Safety Considerations : The nitration step requires careful control due to the exothermic nature and use of strong acids. Alternative milder methods are under investigation to improve safety.

  • Scale-Up Challenges : Maintaining temperature control and mixing efficiency during nitration is critical for scale-up to industrial production.

  • Environmental Impact : Efforts to reduce acid waste and use greener nitrating agents are ongoing to align with sustainable chemistry principles.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages
Direct Acetylation + Nitration Methyl 2-hydroxybenzoate Acetic anhydride, HNO3/H2SO4 Simple, high regioselectivity Hazardous nitration conditions
Protected Hydroxyl Route Protected methyl salicylate Benzyl chloride, HNO3/H2SO4 Improved selectivity Additional protection/deprotection steps
Catalytic Nitration Methyl 2-(acetyloxy)benzoate Solid acid catalysts Greener, safer Emerging technology, less established

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)-5-nitrobenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-5-nitrobenzoic acid and methanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as triethylamine.

Major Products Formed

    Hydrolysis: 2-hydroxy-5-nitrobenzoic acid and methanol.

    Reduction: Methyl 2-(acetyloxy)-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(acetyloxy)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(acetyloxy)-5-nitrobenzoate involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The acetyloxy group can also participate in esterification reactions with proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 2-(acetyloxy)-5-nitrobenzoate and related compounds:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound -OAc (2), -NO₂ (5), -COOCH₃ Ester, Acetyloxy, Nitro ~239.18* Intermediate for benzodiazepines, metal complexes
Methyl 2-methoxy-5-nitrobenzoate -OCH₃ (2), -NO₂ (5), -COOCH₃ Ester, Methoxy, Nitro ~227.17 Electron-donating methoxy alters ring reactivity; used in dye synthesis
Methyl 2-hydroxy-5-nitrobenzoate -OH (2), -NO₂ (5), -COOCH₃ Ester, Hydroxyl, Nitro ~213.15 Higher acidity (phenolic OH); hydrogen bonding enhances solubility
Methyl 4-amino-3-methoxy-5-nitrobenzoate -NH₂ (4), -OCH₃ (3), -NO₂ (5), -COOCH₃ Ester, Amino, Methoxy, Nitro 226.19 Amino group enables metal chelation; precursor to anti-cancer agents
2-Methyl-5-nitrobenzoic acid -CH₃ (2), -NO₂ (5), -COOH Carboxylic acid, Methyl, Nitro 197.15 Free -COOH enhances acidity; used in polymer synthesis
Methyl 2-(3-formylphenoxy)-5-nitrobenzoate -O-C₆H₄-CHO (2), -NO₂ (5), -COOCH₃ Ester, Formylphenoxy, Nitro 301.25 Formyl group enables further functionalization; used in cross-coupling reactions

*Calculated based on molecular formula C₁₀H₉NO₆.

Key Research Findings

  • Pharmaceutical Intermediates : this compound has been used to synthesize benzodiazepine derivatives with anti-HIV activity, leveraging its nitro group for subsequent reduction to amine intermediates .
  • Comparative Stability : Studies show that acetyloxy-substituted benzoates exhibit greater thermal stability than their hydroxy counterparts, making them preferable in high-temperature reactions .
  • Biological Activity: Amino-substituted analogs demonstrate higher cytotoxicity against cancer cell lines (IC₅₀ ~10–50 μM) compared to acetyloxy derivatives, which are less bioactive but more stable in vivo .

Biological Activity

Methyl 2-(acetyloxy)-5-nitrobenzoate, often referred to as a nitrobenzoate derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that suggest anti-inflammatory and anticancer properties. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an ester compound with the molecular formula C10H9NO4. Its structure includes a nitro group, which is known to influence biological activity by modulating various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition leads to decreased production of prostaglandins, thereby reducing inflammation .
  • Antioxidant Properties : The nitro group in the compound may contribute to antioxidant activity, scavenging free radicals and protecting cells from oxidative stress .
  • Cell Proliferation Inhibition : Studies indicate that this compound can inhibit the proliferation of cancer cells, particularly in non-small cell lung cancer (NSCLC) models. It has demonstrated significant efficacy in reducing cell viability at concentrations as low as 4 µM .

Anti-Inflammatory Activity

In vitro studies have demonstrated that this compound significantly inhibits the production of prostaglandin E2 (PGE2) in A549 lung cancer cells. The results are summarized in Table 1:

CompoundConcentration (µM)PGE2 Production (pg/mL)
Control-126 ± 17
Aspirin9079 ± 11
This compound487 ± 9*

*Statistical significance: p < 0.05

Cytotoxic Effects

The cytotoxicity of this compound was assessed using an MTS assay on OUMS27 cells. The compound exhibited strong cytotoxic effects with an IC50 value ranging from 118 to 151 µM, indicating its potential as an anticancer agent .

Case Studies

Case Study 1: Non-Small Cell Lung Cancer

In a study focused on NSCLC, this compound was evaluated alongside other nitroxide-NSAID hybrids. The results showed that this compound significantly inhibited cell proliferation compared to controls and exhibited a stronger effect than traditional NSAIDs like aspirin .

Case Study 2: Osteoarthritis Models

Another investigation examined the effects of this compound on matrix-degrading enzymes in osteoarthritis models. The compound was found to attenuate the expression of matrix metalloproteinases (MMPs), which are implicated in cartilage degradation during inflammation .

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